2-(Tert-butyldimethylsilyloxy)acetic acid

Description

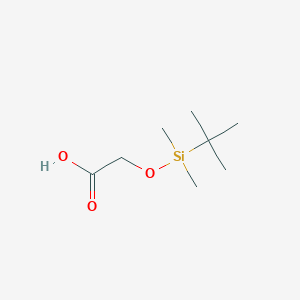

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIMBQWQWUOCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469352 | |

| Record name | (t-butyldimethylsilyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105459-05-0 | |

| Record name | (t-butyldimethylsilyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes to 2 Tert Butyldimethylsilyloxy Acetic Acid and Its Derivatives

Methodologies for the Preparation of 2-(Tert-butyldimethylsilyloxy)acetic Acid

The most common and straightforward method for the preparation of this compound involves the direct silylation of glycolic acid. This reaction utilizes tert-butyldimethylsilyl chloride (TBSCl) as the silylating agent. The reaction is typically carried out in the presence of a base, which acts as a proton scavenger for the acidic carboxylic acid and the hydroxyl group, and as a catalyst. Imidazole is a frequently used base for this transformation due to its effectiveness in promoting the silylation of alcohols.

A typical reaction protocol is outlined in the table below:

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | The α-hydroxy acid | Glycolic acid |

| Silylating Agent | Source of the TBDMS group | tert-Butyldimethylsilyl chloride (TBSCl) |

| Base | Catalyst and proton scavenger | Imidazole |

| Solvent | Reaction medium | N,N-Dimethylformamide (DMF) |

| Temperature | Reaction temperature | Room temperature |

| Reaction Time | Duration of the reaction | Several hours to overnight |

| Workup | Isolation of the product | Acidic aqueous workup followed by extraction |

Synthesis of Esters of this compound

The synthesis of ethyl 2-(tert-butyldimethylsilyloxy)acetate follows a similar strategy to the preparation of the parent acid, starting from the corresponding ester of glycolic acid. In this case, ethyl glycolate is used as the starting material. The hydroxyl group of ethyl glycolate is selectively silylated using tert-butyldimethylsilyl chloride in the presence of a suitable base and solvent.

The reaction conditions are analogous to those used for the silylation of glycolic acid. Imidazole is an effective catalyst, and DMF or dichloromethane can be used as the solvent. The reaction proceeds smoothly at room temperature to afford the desired ethyl ester in good yield after purification.

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | The α-hydroxy ester | Ethyl glycolate |

| Silylating Agent | Source of the TBDMS group | tert-Butyldimethylsilyl chloride (TBSCl) |

| Base | Catalyst and proton scavenger | Imidazole |

| Solvent | Reaction medium | N,N-Dimethylformamide (DMF) |

| Temperature | Reaction temperature | Room temperature |

| Purification | Isolation of the pure product | Flash column chromatography |

The synthesis of tert-butyldimethylsilyl 2-(tert-butyldimethylsilyloxy)acetate, where both the hydroxyl and the carboxylic acid functionalities of glycolic acid are protected with a TBDMS group, requires a more rigorous approach. This transformation can be achieved by reacting glycolic acid with at least two equivalents of the silylating agent. nist.govnist.gov

In a typical procedure, glycolic acid is treated with a silylating agent such as tert-butyldimethylsilyl chloride in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent. The use of a more reactive silylating agent, such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), can facilitate the reaction, especially for the esterification of the carboxylic acid. The reaction may require elevated temperatures to ensure the silylation of both functional groups.

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Material | The α-hydroxy acid | Glycolic acid |

| Silylating Agent | Source of the TBDMS group | tert-Butyldimethylsilyl chloride (TBSCl) or TBSOTf |

| Base | Proton scavenger | Triethylamine or DIPEA |

| Solvent | Reaction medium | Dichloromethane or Acetonitrile |

| Stoichiometry | Molar ratio of silylating agent to glycolic acid | > 2:1 |

| Temperature | Reaction temperature | Room temperature to reflux |

Considerations for Reaction Conditions and Yield Optimization

The successful synthesis of this compound and its derivatives with high yields depends on several factors. Careful consideration of the choice of reagents and reaction conditions is essential for optimizing the outcome. wikipedia.org

Silylating Agent : While tert-butyldimethylsilyl chloride (TBSCl) is the most common and cost-effective reagent, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) can be employed for sterically hindered alcohols or for the silylation of less reactive hydroxyl groups. wikipedia.org TBSOTf is often used with a hindered, non-nucleophilic base like 2,6-lutidine. wikipedia.org

Base : The choice of base is critical. Imidazole is highly effective for the silylation of alcohols with TBSCl as it is believed to form a more reactive silylating intermediate. organic-chemistry.org For the simultaneous silylation of both the hydroxyl and carboxylic acid groups, stronger, non-nucleophilic bases such as triethylamine or DIPEA are preferred.

Solvent : Aprotic solvents are generally used for silylation reactions. N,N-Dimethylformamide (DMF) is a good choice for dissolving the starting materials and promoting the reaction. wikipedia.org However, its high boiling point can make removal difficult. Dichloromethane and acetonitrile are alternative solvents that are more volatile. The use of a mixed solvent system, such as acetonitrile/DMF, has been shown to be effective in some silylation reactions. researchgate.net

Temperature and Reaction Time : Most silylations with TBSCl can be carried out at room temperature. The reaction times can vary from a few hours to overnight. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of byproducts. For less reactive substrates or when using less reactive silylating agents, heating the reaction mixture may be necessary.

Purification : Purification of the crude product is often necessary to remove excess reagents and byproducts. Flash column chromatography on silica gel is a common and effective method for obtaining the pure silylated product. fgcu.edu The choice of eluent system depends on the polarity of the product.

By carefully controlling these parameters, the synthesis of this compound and its esters can be optimized to achieve high yields and purity, making these valuable intermediates readily accessible for further synthetic applications.

Protective Group Principles of the Tert Butyldimethylsilyloxy Group in 2 Tert Butyldimethylsilyloxy Acetic Acid

Chemical Stability of the Silyl (B83357) Ether Moiety

The stability of the tert-butyldimethylsilyl (TBDMS) ether in 2-(Tert-butyldimethylsilyloxy)acetic acid is a key factor in its utility as a protective group. This stability is influenced by the steric hindrance provided by the bulky tert-butyl group and the electronic effects of the silicon atom.

The TBDMS group is known to be labile under acidic conditions, though it is significantly more stable than less sterically hindered silyl ethers like the trimethylsilyl (B98337) (TMS) group. organic-chemistry.org The rate of acidic hydrolysis is dependent on several factors, including the strength of the acid, the solvent system, and the temperature. Generally, the cleavage of the silicon-oxygen bond is catalyzed by protons, which increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction medium. acsgcipr.orgaskfilo.com While stable to mild acidic conditions, prolonged exposure to strong acids will lead to the deprotection of the hydroxyl group.

For instance, tert-butyldimethylsilyl ethers can be cleaved by treatment with acids such as acetic acid in water, or stronger acids like trifluoroacetic acid. organic-chemistry.orgresearchgate.net The general mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom.

Table 1: General Stability of TBDMS Ethers Under Various Acidic Conditions This table provides a general overview of the stability of TBDMS ethers, which is applicable to this compound.

| Reagent/Condition | Stability of TBDMS Ether |

| Acetic Acid (aq.) | Labile, slow cleavage |

| Trifluoroacetic Acid (TFA) | Readily cleaved |

| Hydrochloric Acid (dilute) | Labile |

| p-Toluenesulfonic acid (PTSA) | Labile |

A significant advantage of the TBDMS protecting group is its considerable stability under basic and nucleophilic conditions. scispace.com This allows for reactions such as esterification or amidation of the carboxylic acid group in this compound to be carried out without affecting the silyl ether. The steric bulk of the tert-butyl group effectively shields the silicon atom from attack by most bases and nucleophiles.

However, the TBDMS group is susceptible to cleavage by fluoride (B91410) ions, which form a very strong silicon-fluoride bond, providing the thermodynamic driving force for the reaction. organic-chemistry.org While fluoride ions are nucleophilic, their reactivity towards silyl ethers is exceptionally high compared to other nucleophiles. The group is generally stable to common bases like sodium hydroxide and potassium carbonate in aqueous or alcoholic solutions at moderate temperatures.

Table 2: General Stability of TBDMS Ethers Under Various Basic and Nucleophilic Conditions This table provides a general overview of the stability of TBDMS ethers, which is applicable to this compound.

| Reagent/Condition | Stability of TBDMS Ether |

| Sodium Hydroxide (aq.) | Generally Stable |

| Potassium Carbonate in Methanol | Stable |

| Lithium Diisopropylamide (LDA) | Stable |

| Grignard Reagents | Stable |

| Fluoride Ions (e.g., from TBAF) | Readily Cleaved |

Selective Deprotection Protocols for the Tert-butyldimethylsilyloxy Group

The selective removal of the TBDMS group is a critical step in synthetic sequences, and several reliable methods have been developed for this purpose.

The most common and effective method for the cleavage of TBDMS ethers is through the use of a fluoride ion source. iwu.edu Tetrabutylammonium (B224687) fluoride (TBAF) is the most frequently used reagent for this transformation. chemspider.com The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (THF). The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the alkoxide and fluorotrimethylsilane.

The high affinity of silicon for fluoride makes this deprotection method highly efficient and selective. However, the basicity of TBAF can sometimes lead to side reactions with base-sensitive substrates. chemspider.com To mitigate this, buffered reagents such as TBAF with acetic acid can be employed. chemspider.com

Table 3: Common Fluoride Reagents for TBDMS Deprotection

| Reagent | Typical Solvent | Relative Reactivity |

| Tetrabutylammonium fluoride (TBAF) | THF | High |

| Hydrofluoric acid-pyridine (HF-Pyridine) | THF or Dichloromethane | High, often more selective |

| Cesium fluoride (CsF) | DMF or Acetonitrile | Moderate |

As mentioned, the TBDMS group can be removed under acidic conditions. This method provides an alternative to fluoride-mediated cleavage, particularly when the substrate is sensitive to fluoride ions but stable to acid. The deprotection is essentially a hydrolysis reaction catalyzed by acid. acsgcipr.org

A variety of acidic conditions can be employed, ranging from mild conditions like aqueous acetic acid to stronger acids like hydrochloric acid or sulfuric acid in a suitable solvent. acsgcipr.org The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-labile groups. For example, milder acidic conditions might selectively cleave a TBDMS ether while leaving a more robust protecting group intact. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of water on the silicon atom, leading to the regeneration of the hydroxyl group. askfilo.com

Table 4: Common Acidic Conditions for TBDMS Deprotection

| Reagent | Typical Solvent | General Application |

| Acetic Acid / Water | THF | Mild deprotection |

| p-Toluenesulfonic acid (PTSA) | Methanol | Moderate deprotection |

| Hydrochloric Acid (aq.) | THF or Methanol | Stronger deprotection |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Strong deprotection |

Applications of 2 Tert Butyldimethylsilyloxy Acetic Acid and Its Esters As Advanced Synthons

As Chiral Building Blocks in Asymmetric Synthesis

The development of new drugs and biologically active molecules increasingly relies on the use of chiral building blocks to achieve the desired therapeutic effects. enamine.net The defined three-dimensional arrangement of atoms in a chiral molecule is crucial for its interaction with biological targets, which are themselves chiral. enamine.net 2-(Tert-butyldimethylsilyloxy)acetic acid and its derivatives serve as important synthons in this context, providing a scaffold for the construction of enantiomerically pure compounds.

The tert-butyldimethylsilyl (TBS) protecting group plays a pivotal role in the utility of these synthons. Its steric bulk and stability under a range of reaction conditions allow for the selective manipulation of other functional groups within a molecule. This controlled reactivity is essential for building complex molecular frameworks with specific stereochemistry.

For instance, in the synthesis of natural products and their analogs, the protected hydroxyl group of a 2-(tert-butyldimethylsilyloxy)acetyl unit can be carried through multiple synthetic steps. umich.edu Subsequently, the TBS group can be selectively removed under specific conditions to reveal the hydroxyl group for further reactions, such as cyclizations or coupling reactions, that are critical for forming the final intricate structure. This strategic use of protection and deprotection is a cornerstone of modern asymmetric synthesis. umich.edu

The versatility of these building blocks is further demonstrated in their application in multi-step syntheses where precise control of stereocenters is paramount. psu.edu The ability to introduce the (tert-butyldimethylsilyloxy)acetyl moiety and then modify the rest of the molecule before deprotecting the hydroxyl group allows for the creation of complex stereodefined architectures that would be difficult to access through other synthetic routes.

A significant application of this compound and its esters is in the synthesis of precursors for blockbuster drugs, most notably statins. google.com Statins are a class of lipid-lowering medications that are widely prescribed to reduce the risk of cardiovascular disease. The synthesis of many statins involves the construction of a chiral side chain, and derivatives of this compound are instrumental in this process.

For example, the Julia-Kocienski olefination reaction, a key step in the synthesis of several statins, can utilize aldehydes derived from these synthons. google.com The protected hydroxyl group ensures that this part of the molecule remains inert during the carbon-carbon bond-forming reaction. Subsequent deprotection reveals the hydroxyl group, which is a key structural feature of the final statin molecule. google.com

The synthesis of various statin precursors, such as those for cerivastatin, fluvastatin, pitavastatin, and rosuvastatin, often involves the reaction of a suitable aldehyde with a reagent derived from a protected hydroxyacetic acid derivative. google.com This highlights the broad utility of these building blocks across the synthesis of multiple important pharmaceuticals.

| Statin Precursor Aldehyde | Corresponding Statin |

| 4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)nicotinaldehyde | Cerivastatin |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Fluvastatin |

| 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carbaldehyde | Pitavastatin |

| N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Rosuvastatin |

This table showcases aldehydes that are precursors to various statins, which can be reacted with reagents derived from this compound. google.com

In Complex Organic Transformations

Beyond their role as chiral building blocks, this compound and its esters are valuable reagents in a variety of complex organic transformations. Their reactivity profile allows them to participate in reactions that form key chemical bonds and introduce essential functional groups into molecules.

Acetylation, the introduction of an acetyl group onto a molecule, is a fundamental transformation in organic synthesis. wikipedia.org While acetic acid itself can be an inefficient acetylating agent, its derivatives, including silylated forms, can exhibit enhanced reactivity. osti.gov The formation of an intermediate ester, such as a silyl (B83357) ester, can facilitate the acylation reaction. osti.gov

The tert-butyldimethylsilyl ester of acetic acid can act as an acetylating agent under certain conditions. The silicon-oxygen bond is susceptible to cleavage, allowing for the transfer of the acetyl group to a nucleophile. This can be particularly useful in situations where milder reaction conditions are required or where selectivity is a concern.

The combination of a protected hydroxyl group and a carboxylic acid or ester functionality in a single, relatively small molecule makes this compound and its esters exceptionally versatile synthons. They can be employed in a wide range of reactions to create a diverse array of organic molecules. fao.org

For example, the carboxylic acid moiety can be converted into an amide, an aldehyde, or a ketone, while the protected hydroxyl group remains intact. This allows for the introduction of various functional groups that can then be used in subsequent transformations. The ability to perform these manipulations selectively is a key advantage of using this building block.

Furthermore, these synthons can participate in carbon-carbon bond-forming reactions, such as aldol (B89426) reactions and Claisen condensations, to build up more complex carbon skeletons. The protected hydroxyl group can influence the stereochemical outcome of these reactions, providing a degree of stereocontrol.

The versatility of these building blocks is also evident in their use in the synthesis of complex natural products and other biologically active compounds where multiple functional groups need to be orchestrated throughout a lengthy synthetic sequence. Their stability and predictable reactivity make them reliable tools in the hands of synthetic organic chemists.

Derivatization and Reactivity Patterns of 2 Tert Butyldimethylsilyloxy Acetic Acid

Formation of Characterizable Derivatives (e.g., for Analytical Purposes)

For analytical purposes, particularly gas chromatography (GC), the polarity of carboxylic acids often necessitates derivatization to increase their volatility and thermal stability. 2-(Tert-butyldimethylsilyloxy)acetic acid can be converted into various derivatives for easier analysis. The primary methods involve the transformation of the carboxylic acid group into esters or other silyl (B83357) derivatives.

Esterification is a common technique where the carboxylic acid is reacted with an alcohol in the presence of a catalyst to form an ester. peptide.com Another prevalent method is silylation, where a silylating agent replaces the acidic proton of the carboxylic acid with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. organic-chemistry.org

Interactive Table: Derivatization of this compound for Analytical Purposes

| Derivatization Method | Reagent(s) | Typical Conditions | Derivative Formed | Analytical Advantage |

| Esterification | Alcohol (e.g., Methanol, Ethanol, Butanol), Acid Catalyst (e.g., HCl, BF3) | Heating with excess alcohol | Methyl, Ethyl, or Butyl ester | Increased volatility for GC analysis. niscpr.res.in |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Heating with silylating agent in a suitable solvent (e.g., pyridine, acetonitrile) | Trimethylsilyl ester or Tert-butyldimethylsilyl ester | Forms stable and volatile derivatives suitable for GC-MS analysis. organic-chemistry.org |

Functional Group Transformations and Reaction Chemistry

The synthetic utility of this compound lies in the diverse reactions its functional groups can undergo. These transformations allow for the incorporation of the α-hydroxyacetic acid motif into a variety of molecular scaffolds.

Conversion to Acid Chloride: The carboxylic acid can be readily converted to the more reactive acid chloride. This is a crucial step for subsequent reactions such as amidation and esterification under milder conditions. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂). luxembourg-bio.comlookchem.commasterorganicchemistry.comrsc.org This reaction proceeds efficiently at room temperature. lookchem.com

Amidation: The resulting acid chloride, or the carboxylic acid itself using coupling reagents, can be reacted with primary or secondary amines to form the corresponding amides. luxembourg-bio.comrsc.orgnih.govfishersci.co.ukpeptide.comlibretexts.org A wide array of coupling reagents has been developed for this purpose, with common examples including dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govfishersci.co.ukpeptide.com

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(tert-butyldimethylsilyloxy)ethanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. quora.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the carboxylic acid to the corresponding alcohol. masterorganicchemistry.comquora.comlibretexts.orgvaia.com

Cleavage of the Silyl Ether: The tert-butyldimethylsilyl (TBDMS) ether is a protecting group for the hydroxyl functionality. Its removal, or deprotection, regenerates the α-hydroxyacetic acid derivative. The stability of the TBDMS group allows it to withstand a variety of reaction conditions, but it can be selectively cleaved when desired. organic-chemistry.orgacs.org Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are the most common for this purpose due to the high affinity of fluoride for silicon. organic-chemistry.org Acidic conditions can also be employed for the cleavage. organic-chemistry.org

Interactive Table: Functional Group Transformations of this compound

| Transformation | Reagent(s) | Product |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 2-(Tert-butyldimethylsilyloxy)acetyl chloride |

| Amidation | Amine (R¹R²NH), Coupling Reagent (e.g., EDC, DCC/HOBt) | N,N-Disubstituted-2-(tert-butyldimethylsilyloxy)acetamide |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(Tert-butyldimethylsilyloxy)ethanol |

| Silyl Ether Cleavage | Tetrabutylammonium fluoride (TBAF) or Acidic conditions | Glycolic acid (after workup) |

Advanced Analytical and Spectroscopic Characterization in Research of 2 Tert Butyldimethylsilyloxy Acetic Acid

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2-(Tert-butyldimethylsilyloxy)acetic acid. Each technique provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show four primary signals. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region. The six protons of the two methyl groups attached to the silicon atom would also produce a distinct singlet. The two protons of the methylene group (CH₂) adjacent to the silyloxy group and the carbonyl group would appear as a singlet. The acidic proton of the carboxylic acid group would be observed as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct peaks for the carbonyl carbon of the carboxylic acid, the methylene carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the silicon-bound methyl carbons, and the silicon atom itself (in ²⁹Si NMR).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~0.9 | ~25 |

| -Si(CH₃)₂ | ~0.1 | ~-5 |

| -O-CH₂-COOH | ~4.1 | ~62 |

| -COOH | Variable (broad) | ~175 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound would be characterized by:

A very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

A strong, sharp absorption peak around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

Strong absorptions in the 1250-1000 cm⁻¹ region, characteristic of C-O and Si-O-C bond stretching.

Multiple bands in the 2960-2850 cm⁻¹ range due to C-H stretching vibrations of the methyl and methylene groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Alkyl C-H | C-H Stretch | 2960 - 2850 |

| Carbonyl | C=O Stretch | ~1710 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. When analyzed by techniques like electron ionization (EI), TBDMS-protected compounds exhibit characteristic fragmentation.

A key fragmentation pathway for tert-butyldimethylsilyl ethers involves the loss of the tert-butyl group (a mass of 57 Da), leading to a prominent [M-57]⁺ ion. nih.govsigmaaldrich.com Other expected fragments would result from the loss of the carboxyl group ([M-45]⁺) or cleavage of the Si-O bond. The molecular ion peak (M⁺) may also be observed.

Chromatographic Methods for Purity and Stereochemical Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from impurities and for analyzing the stereochemistry of its chiral derivatives.

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polarity and lower volatility of the carboxylic acid group, direct analysis of this compound by GC can be challenging. To improve chromatographic performance, the carboxylic acid moiety is often converted into a more volatile ester or another silyl (B83357) derivative prior to analysis. sigmaaldrich.com

GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination, allowing for both separation and identification of the compound and any impurities. nih.govnih.gov The choice of GC column, typically a non-polar or medium-polarity column (e.g., DB-5), is critical for achieving good separation. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is highly suitable for the analysis of polar, non-volatile compounds like carboxylic acids without the need for derivatization. sielc.com Reversed-phase HPLC is the most common mode used for this purpose.

A typical HPLC method would involve:

Column: A C18 (ODS) or C8 stationary phase. nih.gov

Mobile Phase: A mixture of an aqueous buffer (often with an acidic modifier like formic acid or acetic acid to suppress ionization) and an organic solvent such as acetonitrile or methanol. sielc.comnih.gov

Detection: UV detection is commonly used, as the carboxylic acid group has a weak chromophore.

This method allows for the accurate quantification of the compound and the assessment of its purity by separating it from starting materials, by-products, or degradation products.

Stereochemical Assessment

The this compound molecule itself is achiral. However, it can be used as a reagent to derivatize chiral molecules (e.g., alcohols or amines), resulting in diastereomeric derivatives. The stereochemical purity of these derivatives can then be assessed using chiral chromatography.

Chiral GC: Diastereomeric derivatives can be separated on standard achiral GC columns. Alternatively, if the target molecule is derivatized to form enantiomers, separation can be achieved on a chiral stationary phase, often one containing cyclodextrin derivatives. nih.gov

Chiral HPLC: Chiral stationary phases (CSPs) are widely used in HPLC to separate enantiomers. The choice of the CSP and the mobile phase is crucial for achieving baseline resolution of the stereoisomers. researchgate.net

These chromatographic methods are vital in asymmetric synthesis and stereoselective reactions where the compound or its derivatives are involved.

Q & A

Q. What are the recommended methods for synthesizing 2-(Tert-butyldimethylsilyloxy)acetic acid in a laboratory setting?

A stepwise approach is critical for efficient synthesis. Begin by introducing the tert-butyldimethylsilyl (TBS) protecting group to the hydroxyl group of glycolic acid under anhydrous conditions, typically using tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole in DMF. Control reaction temperature (0–25°C) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted silylating agents. Reaction progress can be monitored by TLC or NMR spectroscopy. Similar methodologies for silyl ether formation are detailed in studies on related compounds .

Q. What safety protocols are essential when handling this compound?

Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust. The compound may irritate skin and eyes (Category 2/2A hazards per GHS classification), requiring immediate flushing with water if exposed . Store in a cool, dry place (<4°C) under inert gas (e.g., argon) to prevent hydrolysis. Avoid contact with strong acids/bases, as silyl ethers are labile under extreme pH .

Q. Which analytical techniques are most effective for characterizing the purity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C): Confirm structural integrity and detect residual solvents.

- HPLC-MS : Assess purity (>98%) and identify trace impurities.

- FT-IR : Verify functional groups (e.g., C-O-Si stretch at ~1250 cm⁻¹).

- Melting Point Analysis : Validate consistency with literature values. For metabolites or degradation products, derivatization-GC/MS may be required, as seen in alkoxyacetic acid analyses .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound under varying pH conditions be resolved?

Design systematic stability studies:

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

- Monitor degradation via HPLC at intervals (0h, 24h, 72h).

- Use LC-MS to identify degradation products (e.g., desilylated acetic acid). Cross-reference findings with silyl ether stability literature, noting incompatibility with strong acids/alkalis .

Q. What strategies mitigate by-product formation during esterification of this compound?

Optimize reaction parameters:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Solvent Control : Anhydrous dichloromethane minimizes hydrolysis.

- Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions.

- Stoichiometry : Maintain a 1:1.2 molar ratio (acid:alcohol) to limit excess reagents. Similar approaches reduced by-products in Fmoc-AEEA synthesis .

Q. How should researchers assess the environmental persistence of this compound given limited ecotoxicological data?

Conduct tiered environmental testing:

- Biodegradation Assays : Use OECD 301F (Closed Bottle Test) to evaluate microbial breakdown.

- Soil Mobility Studies : Measure log Kow (octanol-water partition coefficient) via shake-flask method.

- Aquatic Toxicity Screening : Perform acute Daphnia magna tests (OECD 202) at 48h LC₅₀. Note that many silylated compounds lack ecotoxicological data, necessitating extrapolation from structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.